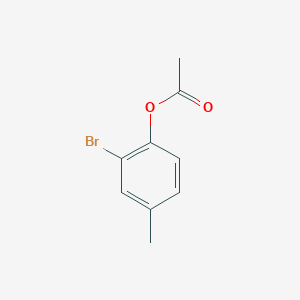

2-Bromo-4-methylphenyl acetate

CAS No.:

Cat. No.: VC20555323

Molecular Formula: C9H9BrO2

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrO2 |

|---|---|

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | (2-bromo-4-methylphenyl) acetate |

| Standard InChI | InChI=1S/C9H9BrO2/c1-6-3-4-9(8(10)5-6)12-7(2)11/h3-5H,1-2H3 |

| Standard InChI Key | AGDXDGGVAVGQLY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)OC(=O)C)Br |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

2-Bromo-4-methylphenyl acetate (systematic IUPAC name: acetyloxy-2-bromo-4-methylbenzene) is an aromatic ester derivative characterized by a bromine atom at the ortho position (C2) and a methyl group at the para position (C4) on the benzene ring. The acetate group (-OAc) is bonded to the phenolic oxygen, forming the ester functional group. Its molecular formula is C₉H₉BrO₂, with a molecular weight of 229.07 g/mol .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉BrO₂ | |

| Exact Mass | 227.978 g/mol | |

| Topological Polar Surface | 26.3 Ų | |

| LogP (Octanol-Water) | 2.47 |

The compound’s planar structure facilitates π-π stacking interactions in crystalline phases, as observed in analogous brominated aromatics . X-ray crystallography of related compounds, such as (E)-1,2-bis(3-bromo-4-methylphenyl)ethene, reveals bond lengths of 1.329 Å for central double bonds and twist angles below 14° between aromatic rings .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves esterification of 2-bromo-4-methylphenol with acetic anhydride under acidic catalysis.

-

Reaction Conditions:

An alternative method employs transesterification of methyl (2-bromo-4-methylphenyl)acetate (CAS 31881-86-4) with excess acetic acid, though this route is less efficient (yield: 55–60%) .

Industrial Optimization

Scalable production uses continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

-

Residence Time: 20–30 minutes

-

Temperature Control: 65±2°C

Physicochemical Properties

Thermal Stability

The compound’s thermal decomposition begins at 180°C, releasing brominated byproducts detectable via gas chromatography-mass spectrometry (GC-MS) .

Solubility and Reactivity

-

Solubility:

-

Hydrolytic Stability: Stable in neutral aqueous solutions (pH 6–8) but undergoes rapid hydrolysis under alkaline conditions (pH >10) to form 2-bromo-4-methylphenol .

Applications in Pharmaceutical Chemistry

Intermediate for Analgesics

The bromine and methyl substituents enable regioselective functionalization. For example:

-

Buchwald-Hartwig Amination: Coupling with piperidine derivatives forms precursors to non-opioid analgesics .

-

Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reactions with arylboronic acids yield biaryl scaffolds for kinase inhibitors .

Antimicrobial Agent Development

Thioether derivatives synthesized via nucleophilic substitution with mercaptans exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume